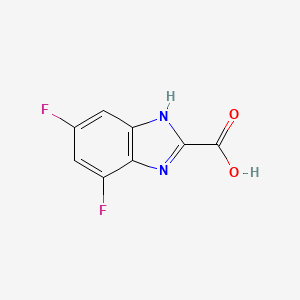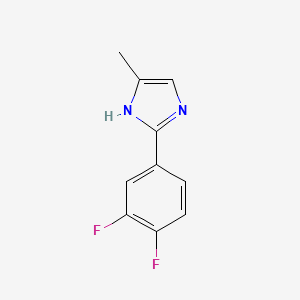
2-(3,4-difluorophenyl)-5-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of fluorine atoms on the phenyl ring and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 3,4-difluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Methylation: The final step involves the methylation of the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often using optimized reaction conditions and catalysts to enhance efficiency.
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl-imidazole derivatives.
科学研究应用
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-(3,4-difluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
2-(3,4-Difluorophenyl)-1H-imidazole: Lacks the methyl group on the imidazole ring.
2-(3,4-Difluorophenyl)-4,5-dimethyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.
2-(2,4-Difluorophenyl)-5-methyl-1H-imidazole: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness
2-(3,4-Difluorophenyl)-5-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methyl group enhances its stability, reactivity, and potential for various applications.
属性
分子式 |
C10H8F2N2 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C10H8F2N2/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-5H,1H3,(H,13,14) |
InChI 键 |
AJEKLHSEVQJSRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


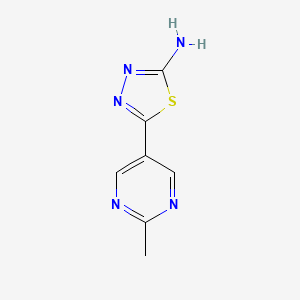
![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
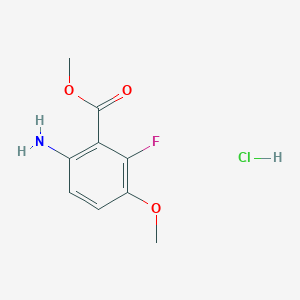

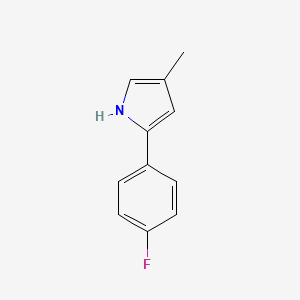

![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)

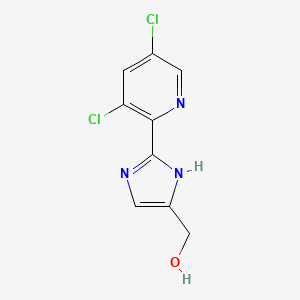

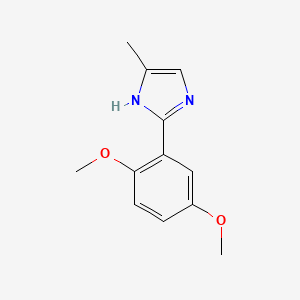
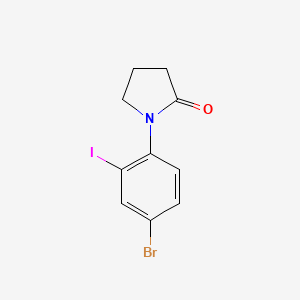
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
